N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride
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Overview
Description
N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride is a heterocyclic organic compound. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This compound is known for its stability and reactivity, making it a valuable component in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of cyclopropanecarbaldehyde with N-Boc-piperazine, followed by deprotection and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new alkylated piperazine derivatives .
Scientific Research Applications
N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the development of bioactive compounds for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring can form hydrogen bonds with various enzymes and proteins, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclopropylcarbonyl)piperazine hydrochloride
- N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide
Uniqueness
N-(cyclopropylmethyl)piperazine-1-carboxamide hydrochloride is unique due to its specific structural features, such as the cyclopropylmethyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
N-(cyclopropylmethyl)piperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c13-9(11-7-8-1-2-8)12-5-3-10-4-6-12;/h8,10H,1-7H2,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVXWBKCEZMKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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